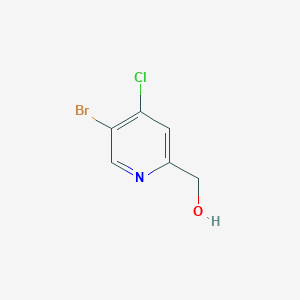

(5-Bromo-4-chloropyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-4-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPZJKMTLSPODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Cl)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599958 | |

| Record name | (5-Bromo-4-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103971-44-4 | |

| Record name | 5-Bromo-4-chloro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103971-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-4-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-4-chloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromo-4-chloropyridin-2-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide details a viable synthetic pathway for this compound, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is a multi-step process commencing from commercially available 4-chloro-2-methylpyridine. The pathway involves an initial oxidation of the methyl group, followed by electrophilic bromination, esterification, and a final reduction to yield the target alcohol.

Overall Synthesis Pathway

The synthesis of this compound can be achieved in four primary steps:

-

Oxidation: 4-chloro-2-methylpyridine is oxidized to 4-chloropicolinic acid.

-

Bromination: 4-chloropicolinic acid is brominated at the 5-position to yield 5-bromo-4-chloropicolinic acid.

-

Esterification: The carboxylic acid is converted to its methyl ester, methyl 5-bromo-4-chloropicolinate, to facilitate reduction.

-

Reduction: The methyl ester is reduced to the target primary alcohol, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloropicolinic Acid

This procedure outlines the oxidation of 4-chloro-2-methylpyridine to 4-chloropicolinic acid using potassium permanganate.

Methodology:

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 10.0 mL (0.1 mol) of 4-chloro-2-methylpyridine and 200 mL of water.[1] The mixture is heated to 75°C.[1] Potassium permanganate (39.5 g, 0.25 mol) is then added in five portions, maintaining the reaction temperature.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the hot solution is filtered to remove manganese dioxide. The filtrate is cooled, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 4-chloropicolinic acid.

Step 2: Synthesis of 5-Bromo-4-chloropicolinic Acid

This step involves the electrophilic bromination of 4-chloropicolinic acid using N-bromosuccinimide (NBS) in sulfuric acid.

Methodology:

To concentrated sulfuric acid, 4-chloropicolinic acid is added, and the mixture is stirred until dissolution. The solution is cooled in an ice bath, and N-bromosuccinimide (NBS) is added portion-wise, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with cold water and dried to afford 5-bromo-4-chloropicolinic acid.

Step 3: Synthesis of Methyl 5-Bromo-4-chloropicolinate

This protocol describes the esterification of 5-bromo-4-chloropicolinic acid to its methyl ester.

Methodology:

5-bromo-4-chloropicolinic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 5-bromo-4-chloropicolinate.

Step 4: Synthesis of this compound

This final step details the reduction of the methyl ester to the target alcohol using sodium borohydride.

Methodology:

Methyl 5-bromo-4-chloropicolinate (3 mmol) is dissolved in 10 mL of methanol and cooled in an ice bath.[2] Sodium borohydride (9 mmol) is added slowly.[2] The ice bath is then removed, and the reaction mixture is stirred at room temperature for 12 hours.[2] The reaction is quenched by the addition of 1N HCl to adjust the pH to 1, followed by the addition of a saturated sodium bicarbonate solution to bring the pH to 8.[2] The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]

Data Presentation

Table 1: Reagents and Products

| Compound Name | Starting Material/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-2-methylpyridine | Starting Material | C₆H₆ClN | 127.57 |

| 4-Chloropicolinic Acid | Intermediate | C₆H₄ClNO₂ | 157.55 |

| 5-Bromo-4-chloropicolinic Acid | Intermediate | C₆H₃BrClNO₂ | 236.45 |

| Methyl 5-Bromo-4-chloropicolinate | Intermediate | C₇H₅BrClNO₂ | 250.48 |

| This compound | Final Product | C₆H₅BrClNO | 222.47 |

Table 2: Experimental Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |

| 1. Oxidation | 4-Chloro-2-methylpyridine, KMnO₄ | Water | Several hours | 75°C | ~70-80% |

| 2. Bromination | 4-Chloropicolinic Acid, NBS | H₂SO₄ | Several hours | 0°C to RT | ~60-70% |

| 3. Esterification | 5-Bromo-4-chloropicolinic Acid, Methanol, H₂SO₄ | Methanol | Several hours | Reflux | >90% |

| 4. Reduction | Methyl 5-Bromo-4-chloropicolinate, NaBH₄ | Methanol | 12 hours | 0°C to RT | ~95%[2] |

Mandatory Visualization

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of (5-Bromo-4-chloropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound (5-Bromo-4-chloropyridin-2-yl)methanol. Due to the limited availability of direct experimental data for this specific isomer, this document combines reported data for isomeric compounds, predicted values from computational models, and relevant information on related chemical structures to offer a thorough understanding for research and drug development applications.

Chemical Identity and Structure

This compound is a halogenated pyridine derivative. Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a hydroxymethyl group at the 2-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 103971-44-4 |

| Molecular Formula | C₆H₅BrClNO |

| Canonical SMILES | C1=C(N=CC(=C1Cl)Br)CO[1] |

| InChI | InChI=1S/C6H5BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2[1] |

| InChIKey | QMPZJKMTLSPODU-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 222.47 g/mol | Calculated |

| Monoisotopic Mass | 220.9243 Da | Predicted[1] |

| XlogP | 1.3 | Predicted[1] |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Table 3: Experimental Physicochemical Data for the Isomer (5-bromo-2-chloropyridin-4-yl)methanol (CAS: 1211531-97-3)

| Property | Value |

| Melting Point | 151-154 °C |

Proposed Synthesis and Experimental Protocols

An explicit experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on the synthesis of the precursor, 5-Bromo-2,4-dichloropyridine.[2] The final step would involve a selective reduction of the 2-chloro group to a hydroxymethyl group, a transformation that can be challenging and may require specific reagents to avoid affecting the other halogen substituents.

A more direct, albeit hypothetical, approach would involve the reduction of a corresponding carboxylic acid or ester, 5-bromo-4-chloropicolinic acid or its ester, which itself could be synthesized from a suitable pyridine precursor.

A general experimental workflow for a potential synthesis is outlined below.

References

(5-Bromo-4-chloropyridin-2-yl)methanol CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Bromo-4-chloropyridin-2-yl)methanol, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, structural information, and physical properties.

Chemical Identity and Structure

This compound is a substituted pyridine ring containing a bromo, a chloro, and a hydroxymethyl group.

CAS Number: 103971-44-4[1]

Molecular Formula: C₆H₅BrClNO

Structure:

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 222.47 g/mol | |

| Physical Form | Solid | |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis and Experimental Protocols

A potential synthetic workflow for a related compound is outlined below. This diagram illustrates a logical sequence for the synthesis of a di-halogenated pyridine from a simpler starting material, which could then potentially be converted to the desired methanol derivative.

Caption: Generalized synthetic workflow for a related di-halogenated pyridine.

Further functional group manipulation would be required to introduce the hydroxymethyl group at the 2-position of the pyridine ring to yield this compound.

Applications in Research and Development

Halogenated pyridines are valuable building blocks in the synthesis of complex organic molecules, particularly in the field of drug discovery. The bromine and chlorine atoms on the pyridine ring of this compound offer multiple reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further chemical diversity. The primary alcohol functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.

Given its structure, this compound is a potential intermediate for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds. Researchers and drug development professionals can utilize this molecule as a scaffold to explore structure-activity relationships (SAR) in their quest for new therapeutic agents.

Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling solid chemical compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

Technical Guide: Synthesis and Spectral Data of (5-Bromo-4-chloropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for (5-Bromo-4-chloropyridin-2-yl)methanol, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental data, this document provides predicted spectral data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry to aid in the identification and characterization of this compound. A detailed, representative experimental protocol for a key reaction step is also presented.

Proposed Synthesis

A plausible and efficient synthesis of this compound involves a two-step process commencing with the corresponding carboxylic acid, 5-bromo-4-chloropicolinic acid. The proposed pathway is as follows:

-

Esterification: 5-bromo-4-chloropicolinic acid is converted to its methyl ester, methyl 5-bromo-4-chloropicolinate. This reaction is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or a strong mineral acid.

-

Reduction: The resulting methyl ester is then reduced to the target primary alcohol, this compound. A common and effective reducing agent for this transformation is sodium borohydride in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol.[1]

The overall synthetic workflow is depicted in the following diagram:

References

An In-depth Technical Guide on the Solubility of (5-Bromo-4-chloropyridin-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Bromo-4-chloropyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on outlining robust experimental protocols for determining its solubility. Understanding solubility is a critical parameter in drug development, influencing bioavailability, formulation, and process chemistry.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClNO | BIOFOUNT[2], BLDpharm[3] |

| Molecular Weight | 222.47 g/mol | BLDpharm[3] |

| CAS Number | 103971-44-4 | BIOFOUNT[2], BLDpharm[3] |

While specific, publicly available quantitative solubility data for this compound in various organic solvents is scarce, general principles of organic chemistry suggest it would exhibit some degree of solubility in polar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation.[4] The following are detailed methodologies for quantitatively assessing the solubility of this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining thermodynamic equilibrium solubility.[4][5][6]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (ensure purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[4][5]

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7] To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.[7]

-

Analysis:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).[7]

-

Analyze the diluted sample to determine the concentration of the compound.

-

-

Data Reporting: Express the solubility in units such as mg/mL or g/L at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results reported as the mean with the standard deviation.[7]

Kinetic Solubility Determination

Kinetic solubility measurement identifies the concentration at which a compound precipitates from a solution, which can be different from the thermodynamic solubility.[4]

Objective: To determine the concentration at which this compound begins to precipitate from a supersaturated solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or other highly effective solvent

-

Aqueous buffer or the desired organic solvent

-

Nephelometer or a UV-Vis spectrophotometer capable of turbidity measurements

-

Multi-well plates

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target solvent (e.g., an aqueous buffer or organic solvent).

-

Precipitation Monitoring: Monitor the wells for the formation of a precipitate. This can be done visually or, more quantitatively, by measuring the turbidity using a nephelometer or light scattering in a spectrophotometer.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide to (5-Bromo-4-chloropyridin-2-yl)methanol: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-4-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry. Its strategic substitution pattern makes it a key intermediate in the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of its commercial availability, a detailed plausible synthetic route from its carboxylic acid precursor, and its potential applications in drug discovery, with a focus on the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Commercial Availability

This compound (CAS No. 103971-44-4) is commercially available from a range of chemical suppliers specializing in research and development compounds. The following table summarizes the availability from selected vendors. Purity levels are typically suitable for synthetic applications in a research setting.

| Supplier | Catalog Number | Purity | Quantity |

| BLDpharm | BD216401 | ≥95% | 1g, 5g, 10g |

| Angene International | AG00C9XW | ≥95% | 1g, 5g, 25g |

| Guidechem | GC19791171 | ≥95% | Inquiry |

| PubChemLite | CID 19791171 | N/A | N/A |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 5-bromo-4-chloro-picolinic acid. This precursor is also commercially available, providing a convenient starting point for the synthesis.

Proposed Synthetic Pathway

The synthetic approach is a straightforward reduction of a carboxylic acid to a primary alcohol. Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane-tetrahydrofuran complex (BH₃·THF).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from general procedures for carboxylic acid reduction)

This protocol provides a detailed methodology for the reduction of 5-bromo-4-chloro-picolinic acid to this compound using borane-tetrahydrofuran complex, a reagent known for its selectivity in reducing carboxylic acids in the presence of other functional groups.[1][2][3][4][5]

Materials:

-

5-bromo-4-chloro-picolinic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-4-chloro-picolinic acid (1.0 eq) in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 3.0-4.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.

-

Work-up: Concentrate the mixture under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Substituted pyridines are a cornerstone in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[6][7][8][9] this compound, with its multiple functionalization points, is a valuable scaffold for creating libraries of potential kinase inhibitors.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[10][11][12][13] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.[6][7][14] Pyridine-based molecules, such as the multi-kinase inhibitor Sorafenib, have demonstrated efficacy in targeting VEGFR-2.[15][16][17][18]

The structure of this compound provides a foundation for the synthesis of Sorafenib analogues and other novel VEGFR-2 inhibitors. The hydroxymethyl group can be further modified, and the bromine and chlorine atoms can be utilized for cross-coupling reactions to introduce diverse substituents, allowing for the fine-tuning of potency and selectivity.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its utility is particularly evident in the development of kinase inhibitors targeting critical cancer-related pathways such as VEGFR-2 signaling. The synthetic protocol and conceptual framework provided in this guide are intended to facilitate further research and development of novel therapeutics based on this versatile pyridine scaffold.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]

- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. assaygenie.com [assaygenie.com]

- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]

- 17. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Bromo-4-chloropyridin-2-yl)methanol Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Bromo-4-chloropyridin-2-yl)methanol and its derivatives, highlighting their significance as versatile scaffolds in medicinal chemistry. The strategic placement of bromine, chlorine, and methanol functionalities on the pyridine ring offers multiple avenues for synthetic elaboration, making this core structure a valuable starting point for the development of novel therapeutic agents. This document details the physicochemical properties of the core molecule, outlines synthetic strategies for derivatization, and presents a case study on a closely related analogue, showcasing its application in the discovery of potent kinase inhibitors.

Core Molecular Data: this compound

This compound is a halogenated pyridine derivative that serves as a key building block in organic synthesis. Its structural features are pivotal for its utility in constructing more complex molecules, particularly in the realm of drug discovery. The bromine atom provides a handle for various cross-coupling reactions, the chlorine atom can be targeted for nucleophilic substitution, and the methanol group can be oxidized or otherwise modified.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrClNO | --INVALID-LINK-- |

| Molecular Weight | 222.47 g/mol | [1] |

| CAS Number | 1039171-44-4 | [1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 151 - 154 °C | Sigma-Aldrich |

| XlogP (Predicted) | 1.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Synthetic Pathways and Derivatization Strategies

The this compound core can be synthesized and derivatized through several key chemical transformations. A common precursor is 2-amino-4-chloropyridine, which can undergo bromination followed by a Sandmeyer reaction to introduce the chloro and bromo substituents. The methanol group can be introduced via various methods, including the reduction of a corresponding carboxylic acid or aldehyde.

The true synthetic utility of this scaffold lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

Case Study: Pyrimidine Analogues as Kinase Inhibitors

While specific biological data for derivatives of this compound are not extensively published, the structurally similar 5-bromopyrimidine scaffold is well-documented in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The pyrimidine core mimics the purine of ATP, enabling competitive inhibition at the enzyme's active site.

Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of 5-bromopyrimidines have been synthesized and evaluated as potent Aurora kinase inhibitors.

Experimental Protocols

The following protocols are adapted from methodologies for the synthesis and evaluation of related pyrimidine-based kinase inhibitors and serve as a guide for working with derivatives of this compound.

Synthesis of a 2,4-Disubstituted-5-bromopyrimidine Analogue

This protocol describes a sequential nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing dihalopyrimidines.

-

Materials: 5-bromo-2,4-dichloropyrimidine, primary or secondary amine (R¹-NH₂), second primary or secondary amine (R²-NH₂), diisopropylethylamine (DIPEA), isopropanol, standard laboratory glassware, and purification equipment.

-

Procedure:

-

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in isopropanol, add the first amine (1.1 equivalents) and DIPEA (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours. The more reactive chlorine at the C4 position is typically displaced first.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

To the resulting mixture containing the intermediate, add the second amine (1.2 equivalents).

-

Heat the reaction mixture to reflux for 24 hours to substitute the less reactive chlorine at the C2 position.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted-5-bromopyrimidine.

-

In Vitro Kinase Inhibition Assay (Example: Aurora Kinase)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

-

Materials: Synthesized inhibitor compounds, recombinant human Aurora kinase, ATP, substrate peptide (e.g., Kemptide), kinase buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the substrate peptide, and the inhibitor solution.

-

Initiate the kinase reaction by adding a solution of ATP and the recombinant Aurora kinase.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that quantify the remaining ATP.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

-

Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR data for a series of 5-bromo-2,4-diaminopyrimidine analogues targeting Aurora kinases. This illustrates how modifications to the core scaffold can significantly impact biological activity.

| Compound ID | R¹ Substituent | R² Substituent | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |

| 1a | Cyclopentyl | 4-(N-methyl-piperidin-4-yl)benzamide | 15 | 30 |

| 1b | Isopropyl | 4-(N-methyl-piperidin-4-yl)benzamide | 45 | 80 |

| 1c | Cyclopentyl | 4-(Piperidin-4-yl)benzamide | 120 | 250 |

| 1d | Cyclopentyl | 3-Fluoro-4-(N-methyl-piperidin-4-yl)benzamide | 10 | 25 |

Data is illustrative and based on trends observed in kinase inhibitor discovery programs.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its amenability to a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space in drug discovery programs. While direct biological data on its immediate derivatives is limited in the public domain, the extensive use of structurally related scaffolds, such as 5-bromopyrimidines, in the development of potent kinase inhibitors underscores the potential of this chemical motif. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in leveraging the this compound core and its analogues for the discovery of new therapeutic agents.

References

An In-depth Technical Guide on the Retrosynthetic Analysis of (5-Bromo-4-chloropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive retrosynthetic analysis for the synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The analysis explores multiple strategic disconnections to identify plausible synthetic routes from readily available starting materials. This document outlines detailed experimental protocols for a proposed forward synthesis, supported by quantitative data and visual diagrams to facilitate practical application in a research and development setting.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound involves the logical disconnection of the target molecule into simpler, more accessible precursors. The primary functional groups to consider are the hydroxymethyl group at the C2 position, the chloro group at C4, and the bromo group at C5. Two primary retrosynthetic strategies are proposed, differing in the stage at which the C1 hydroxymethyl unit is introduced.

Strategy A: Late-Stage C1-Unit Introduction

This strategy focuses on first constructing the halogenated pyridine core, followed by the introduction of the hydroxymethyl group in the final steps. This approach is often advantageous as it avoids potential interference of the alcohol functionality with the halogenation and diazotization reactions.

Caption: Retrosynthetic analysis of the target molecule via a late-stage C1 introduction.

The key disconnections in this strategy are:

-

C2-C Bond Formation/Functional Group Interconversion (FGI): The hydroxymethyl group can be installed from a chloro group at the C2 position. A plausible method is the lithiation of 5-bromo-2,4-dichloropyridine followed by reaction with formaldehyde and subsequent reduction. This disconnection leads to the key intermediate 5-bromo-2,4-dichloropyridine .

-

Sandmeyer Reaction: The chloro group at C2 can be retrosynthetically traced back to an amino group. This transformation is reliably achieved through a Sandmeyer reaction, which involves diazotization of an aminopyridine followed by treatment with a copper(I) chloride source. This leads to 2-amino-5-bromo-4-chloropyridine .

-

Electrophilic Bromination: The bromine atom at the C5 position can be introduced via electrophilic aromatic substitution on an aminopyridine precursor. The amino group at C2 and the chloro group at C4 direct the incoming electrophile (bromine) to the C5 position. This points to 2-amino-4-chloropyridine as a viable starting material.

Strategy B: Early-Stage C1-Unit Introduction

An alternative approach involves starting with a pyridine ring already possessing a methyl group at the C2 position (a picoline derivative). This methyl group can then be oxidized to a carboxylic acid and subsequently reduced to the desired hydroxymethyl group.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a robust forward synthesis is proposed, following Strategy A. This route leverages a commercially available starting material and employs well-documented, high-yielding reactions.

Caption: Proposed forward synthesis workflow for this compound.

This synthetic route begins with the bromination of 2-amino-4-chloropyridine, followed by a Sandmeyer reaction to replace the amino group with a chloro group, yielding 5-bromo-2,4-dichloropyridine. The final step involves a selective functionalization at the C2 position to introduce the hydroxymethyl group. While direct displacement of the 2-chloro group can be challenging, a metal-halogen exchange followed by formylation offers a viable path.

Experimental Protocols

The following protocols are adapted from literature precedents for analogous transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine

This procedure involves the regioselective bromination of 2-amino-4-chloropyridine using N-bromosuccinimide (NBS).[1][2]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-Amino-4-chloropyridine | 128.56 | 50.0 g | 0.389 |

| N-Bromosuccinimide (NBS) | 177.98 | 76.5 g | 0.430 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 500 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| 1M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Dissolve 2-amino-4-chloropyridine (50.0 g, 0.389 mol) in dichloromethane (500 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (76.5 g, 0.430 mol) in portions over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product.

-

Expected Yield: 87%.[1]

Step 2: Synthesis of 5-Bromo-2,4-dichloropyridine

This step utilizes a Sandmeyer reaction to convert the 2-amino group of the previously synthesized intermediate into a chloro group.[2]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-Amino-5-bromo-4-chloropyridine | 207.45 | 70.0 g | 0.337 |

| Concentrated Hydrochloric Acid | 36.46 | ~700 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 25.7 g | 0.372 |

| Copper(I) Chloride (CuCl) | 98.99 | 43.0 g | 0.434 |

| Ethyl Acetate | 88.11 | As needed | - |

| Sodium Hydroxide Solution | 40.00 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Suspend 2-amino-5-bromo-4-chloropyridine (70.0 g, 0.337 mol) in concentrated hydrochloric acid (~700 mL) and cool the mixture to -5 °C to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (25.7 g, 0.372 mol) in a minimal amount of water.

-

Add the sodium nitrite solution dropwise to the pyridine suspension, maintaining the temperature below 0 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride (43.0 g, 0.434 mol) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Expected Yield: 68%.[2]

Step 3: Synthesis of this compound

This final step involves a selective metal-halogen exchange at the C2 position followed by quenching with an electrophile (formaldehyde). The C2-Cl bond is generally more reactive towards lithiation than the C4-Cl or C5-Br bonds in such systems.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles |

| 5-Bromo-2,4-dichloropyridine | 226.85 | 10.0 g | 0.044 |

| n-Butyllithium (n-BuLi) | 64.06 | 1.1 eq (in hexanes) | 0.048 |

| Paraformaldehyde | 30.03 | 1.5 g | 0.050 |

| Tetrahydrofuran (THF), dry | 72.11 | 100 mL | - |

| Saturated NH₄Cl solution | 53.49 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Dissolve 5-bromo-2,4-dichloropyridine (10.0 g, 0.044 mol) in dry tetrahydrofuran (100 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 0.048 mol) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add dry paraformaldehyde (1.5 g, 0.050 mol) in one portion.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product.

Data Summary

The following table summarizes the key transformations and expected yields for the proposed synthetic route.

| Step | Transformation | Starting Material | Product | Key Reagents | Reported/Expected Yield |

| 1 | Electrophilic Bromination | 2-Amino-4-chloropyridine | 2-Amino-5-bromo-4-chloropyridine | NBS | ~87%[1] |

| 2 | Sandmeyer Reaction | 2-Amino-5-bromo-4-chloropyridine | 5-Bromo-2,4-dichloropyridine | NaNO₂, CuCl | ~68%[2] |

| 3 | Lithiation and Formylation | 5-Bromo-2,4-dichloropyridine | This compound | n-BuLi, HCHO | 50-70% (Estimated) |

| Overall | Total Synthesis | 2-Amino-4-chloropyridine | This compound | - | ~25-43% (Estimated) |

This guide provides a robust framework for the synthesis of this compound. Researchers should note that all experimental procedures require careful handling of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Optimization of reaction conditions may be necessary to achieve the desired yields and purity.

References

The Multifaceted Biological Potential of Substituted Pyridinylmethanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinylmethanols represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. Their structural adaptability allows for fine-tuning of their pharmacological profiles, leading to the development of potent and selective agents targeting a variety of enzymes and receptors. This technical guide provides an in-depth overview of the significant biological activities of substituted pyridinylmethanols, with a focus on their roles as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, phosphodiesterase-4 (PDE4) inhibitors, and cholinesterase inhibitors. Furthermore, this report explores their emerging potential in oncology, infectious diseases, and inflammatory conditions, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Key Biological Activities and Therapeutic Potential

Substituted pyridinylmethanols have demonstrated significant therapeutic potential across several key areas:

-

Neuropathic and Inflammatory Pain: As potent antagonists of the TRPV3 ion channel, these compounds offer a promising avenue for the treatment of chronic pain states. The TRPV3 channel is implicated in thermal sensation and pain perception.[1][2]

-

Inflammatory Disorders: By selectively inhibiting the PDE4 enzyme, certain pyridinylmethanol derivatives can modulate inflammatory pathways, making them attractive candidates for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and dermatitis.[1][3]

-

Neurodegenerative Diseases: A number of substituted pyridinylmethanols have been identified as effective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This positions them as potential therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

-

Oncology: Emerging research has highlighted the anticancer properties of some pyridinylmethanol derivatives, with demonstrated activity against various cancer cell lines.[4]

-

Infectious Diseases: The antimicrobial potential of this class of compounds has been explored, with certain derivatives exhibiting inhibitory activity against pathogenic bacteria.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for representative substituted pyridinylmethanols across different biological targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.

Table 1: TRPV3 Antagonist Activity

| Compound | Target | Assay | IC50 / Activity | Reference |

| 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol) | Human TRPV3 | Calcium Influx | 0.38 µM | [2] |

Table 2: PDE4 Inhibitory Activity

| Compound | Target | Assay | IC50 / Activity | Reference |

| Compound 9 | PDE4 | Enzyme Inhibition | Excellent in vitro activity | [1] |

| LASSBio-1632 | PDE4A, PDE4D | Enzyme Inhibition | 0.5 µM (PDE4A), 0.7 µM (PDE4D) | [5] |

| LASSBio-448 | PDE4A, PDE4B, PDE4C, PDE4D | Enzyme Inhibition | 0.7 µM (A), 1.4 µM (B), 1.1 µM (C), 4.7 µM (D) | [5] |

Table 3: Cholinesterase Inhibitory Activity

| Compound | Target | Assay | IC50 / Activity | Reference |

| Carbamate 8 | Human AChE | Ellman's Method | 0.153 ± 0.016 µM | [6] |

| Carbamate 11 | Human BChE | Ellman's Method | 0.828 ± 0.067 µM | [6] |

Table 4: Anticancer Activity

| Compound | Cell Line | Assay | IC50 / Activity | Reference |

| Pyridine-urea 8e | MCF-7 (Breast Cancer) | MTT Assay | 0.22 µM (48h), 0.11 µM (72h) | [4] |

| Pyridine-urea 8n | MCF-7 (Breast Cancer) | MTT Assay | 1.88 µM (48h), 0.80 µM (72h) | [4] |

| Compound 3a | A549 (Lung Carcinoma) | In vitro cytotoxicity | 5.988 ± 0.12 µM | [7] |

Table 5: Antimicrobial Activity

| Compound | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |

| EA-02-009 | S. aureus / MRSA | Broth Microdilution | 0.5–1 µg/mL | [8] |

| Compound 10 | C. albicans, A. flavus | Antifungal Assay | 16 µg/mL | [9] |

| Compound 2d, 3c | E. coli | Antibacterial Assay | 8 µg/mL | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

TRPV3 Functional Assay using Calcium Imaging

This protocol describes a cell-based assay to measure the antagonist activity of substituted pyridinylmethanols on the TRPV3 channel by monitoring changes in intracellular calcium.

Materials and Reagents:

-

HEK293 cells stably expressing human TRPV3

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate - 2-APB)

-

Test compounds (substituted pyridinylmethanols)

-

Fluorescence microplate reader or microscope with calcium imaging capabilities

Procedure:

-

Cell Culture and Plating: Culture HEK293-hTRPV3 cells to ~80-90% confluency. Seed the cells into 96-well or 384-well black, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with Assay Buffer. Load the cells with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) in Assay Buffer for 30-60 minutes at room temperature.[10]

-

Compound Incubation: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add the TRPV3 agonist (e.g., 100 µM 2-APB) to the wells to stimulate calcium influx.

-

Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the calcium transient.

-

Data Analysis: Calculate the change in fluorescence intensity before and after agonist addition. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of substituted pyridinylmethanols against the PDE4 enzyme.

Materials and Reagents:

-

Recombinant human PDE4 enzyme (e.g., PDE4B1)

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)

-

Binding Agent (e.g., IMAP™ Progressive Binding System)

-

Test compounds (substituted pyridinylmethanols)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: Add the diluted compounds to the wells of the 384-well plate. Include controls for 0% and 100% inhibition.

-

Enzyme Addition: Add the diluted PDE4 enzyme to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the FAM-cAMP solution to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for a defined time (e.g., 60 minutes) at room temperature to allow for cAMP hydrolysis.

-

Reaction Termination and Signal Detection: Add the Binding Agent to stop the reaction and bind to the hydrolyzed 5'-AMP.

-

Final Incubation: Incubate the plate to allow for the binding to reach equilibrium.

-

Data Acquisition: Read the fluorescence polarization on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[11][12]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the classic Ellman's method for measuring the inhibitory activity of substituted pyridinylmethanols on acetylcholinesterase.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Test compounds (substituted pyridinylmethanols)

-

96-well microplates

-

Spectrophotometric microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

-

Enzyme Addition: Add the AChE solution to initiate the pre-incubation.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals for a set duration (e.g., 10-15 minutes).[13]

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value from a dose-response curve.[14]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: TRPV3 signaling pathway in pain sensation.

Caption: PDE4 signaling pathway in inflammation.

Caption: Experimental workflow for cholinesterase inhibition assay.

Conclusion

Substituted pyridinylmethanols have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their potential as TRPV3 antagonists for pain management, PDE4 inhibitors for inflammatory diseases, and cholinesterase inhibitors for neurodegenerative disorders is well-supported by a growing body of evidence. Furthermore, their promising anticancer and antimicrobial activities warrant continued investigation. The data, protocols, and pathway diagrams presented in this technical guide offer a comprehensive resource for researchers and drug development professionals, providing a solid foundation for the further exploration and optimization of this versatile class of compounds for various therapeutic applications. The continued structure-activity relationship studies will be instrumental in designing next-generation pyridinylmethanol derivatives with enhanced potency, selectivity, and drug-like properties.

References

- 1. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]

- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Halogenated Pyridine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, an essential heterocyclic motif, has been a cornerstone in the development of pharmaceuticals and agrochemicals. The strategic incorporation of halogens onto this scaffold profoundly alters its physicochemical and biological properties, leading to the creation of some of the most impactful molecules in modern science. This technical guide provides a comprehensive overview of the discovery and history of halogenated pyridine scaffolds. It details the evolution of synthetic methodologies, from early, arduous procedures to sophisticated, regioselective transformations. Furthermore, it presents key experimental protocols, quantitative data on synthetic yields, and case studies of significant commercial products, offering a vital resource for professionals engaged in chemical research and development.

Introduction: The Dawn of Pyridine Halogenation

The history of halogenated pyridines is a story of overcoming synthetic challenges to unlock immense potential. While pyridine was first isolated in 1846, the deliberate and controlled halogenation of its electron-deficient ring proved to be a formidable task. Early attempts at direct electrophilic aromatic substitution, analogous to benzene chemistry, required harsh conditions—often involving elemental halogens at high temperatures with strong Lewis or Brønsted acids—and frequently resulted in low yields and mixtures of regioisomers.[1][2]

The development of indirect methods marked the first significant breakthroughs. Syntheses via pyridine N-oxides, which activate the 2- and 4-positions towards nucleophilic attack, and the diazotization of aminopyridines, followed by Sandmeyer-type or Balz-Schiemann reactions, became the foundational techniques for accessing specific isomers.[3][4] These early methods, though often hazardous and low-yielding, paved the way for the discovery of critical molecules and spurred the development of the more refined synthetic strategies used today.

Evolution of Synthetic Methodologies

The synthesis of halogenated pyridines has evolved from classical, often brute-force methods to elegant, high-yield, and regioselective modern techniques.

Chlorination

2-Chloropyridine is a vital industrial intermediate.[5] One of the most effective methods for its synthesis involves the activation of pyridine N-oxide, which can be prepared from pyridine itself. The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][6] This approach regioselectively yields 2-chloropyridine in high purity. Direct chlorination of pyridine is also used industrially but requires high temperatures and can lead to polychlorinated byproducts.

Bromination

The synthesis of bromopyridines has historically relied on two main routes. The first is direct bromination, which requires high temperatures (e.g., 130-140°C) in the presence of strong acids like oleum (fuming sulfuric acid).[7][8] The second, more versatile method is the diazotization of an aminopyridine followed by a Sandmeyer-type reaction with a bromide salt, which allows for the synthesis of various isomers depending on the starting amine.

Fluorination

Fluoropyridines have become indispensable in modern drug discovery. However, their synthesis was initially fraught with difficulty. The Balz-Schiemann reaction , involving the thermal decomposition of a pyridyl diazonium tetrafluoroborate salt, was the first viable, albeit often low-yielding, method.[3][9] The instability of certain isomers, like 4-fluoropyridine, further complicated isolation.[10][11] Modern methods have largely superseded this classical reaction, with nucleophilic aromatic substitution (SNAr) of a chloro- or bromopyridine using a fluoride source (the Halex process) becoming a preferred industrial route.

Modern C-H Functionalization Strategies

Recent decades have seen the advent of powerful new strategies that bypass the need for pre-functionalized starting materials.

-

Zincke Imine Intermediates: A novel one-pot protocol for the 3-selective halogenation of pyridines involves a transient ring-opening to form a reactive "Zincke imine." This intermediate undergoes regioselective halogenation with N-halosuccinimides before ring-closing to afford the 3-halopyridine.[1][2]

-

Designed Phosphine Reagents: For 4-selective halogenation, a method utilizing custom-designed phosphine reagents has been developed. The phosphine is installed at the 4-position as a phosphonium salt, which then acts as a leaving group that can be displaced by a halide nucleophile.[12][13]

Quantitative Data Summary

The efficiency of halogenation reactions is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize representative yields for various key transformations.

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| N-Oxide Chlorination | Pyridine N-oxide | Oxalyl chloride, Triethylamine, DCM | 2-Chloropyridine | 91.1 | [6] |

| N-Oxide Chlorination | 2-Chloropyridine | Hydrogen Peroxide, TS-1 Catalyst | 2-Chloropyridine-N-oxide | 98.9 | [14] |

| Direct Bromination | Pyridine | Bromine, 95% Sulfuric Acid | 3-Bromopyridine | ~65 | [8] |

| Balz-Schiemann | 4-Aminopyridine | HBF₄, NaNO₂ | 4-Fluoropyridine | ~30-40 (variable) | [3] |

| Zincke Imine Bromination | 2-Phenylpyridine | Tf₂O, HNBn₂, Collidine; then NBS; then NH₄OAc | 3-Bromo-2-phenylpyridine | 85 | [2] |

| 4-Position Chlorination | 3-Methylpyridine | Phosphine Reagent I, then LiCl | 4-Chloro-3-methylpyridine | 72 (overall) | [12] |

| Table 1: Selected Synthetic Yields for Pyridine Halogenation. |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Log Kow |

| Pyridine | C₅H₅N | 79.10 | 115.5 | -42 | 0.64 |

| 2-Chloropyridine | C₅H₄ClN | 113.55 | 170 | - | 1.22 |

| 3-Bromopyridine | C₅H₄BrN | 158.00 | 173 | -11 | 1.63 |

| 4-Fluoropyridine | C₅H₄FN | 97.09 | 111 | -41 | 0.29 |

| Table 2: Physical Properties of Monohalogenated Pyridines.[15][16][17] |

Key Experimental Protocols

Protocol: Synthesis of 2-Chloropyridine via N-Oxide

This protocol is adapted from a high-yield, one-pot synthesis using oxalyl chloride.[6]

-

Chlorination: To a flask, add pyridine N-oxide (95g). Sequentially add dichloromethane (190g), oxalyl chloride (165g), and triethylamine (135g).

-

Maintain the temperature at 5°C and stir the reaction for 1.5 hours.

-

Distillation: Transfer the reaction mixture to a distillation apparatus.

-

Heat to 60°C under vacuum (0.09 MPa) to remove dichloromethane, excess reagents, and byproducts.

-

Once the initial distillation ceases, increase the temperature to 95°C (at 0.09 MPa) to distill the 2-chloropyridine product. The reported yield for this procedure is 91.1% with a purity of 96.6%.

Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This protocol provides a detailed procedure for the classical, though challenging, synthesis of 4-fluoropyridine.[3]

-

Diazonium Salt Formation: Dissolve 4-aminopyridine (14.4g, 153 mmol) in 48% aqueous tetrafluoroboric acid (HBF₄, 50 mL) by warming to 40°C.

-

Cool the solution to 5-7°C in an ice-water bath, allowing fine crystals of 4-pyridylammonium tetrafluoroborate to form.

-

Slowly add a solution of sodium nitrite (12.0g, 174 mmol) while maintaining the temperature between 5-9°C. The crystals will gradually dissolve.

-

After the addition is complete, stir for an additional 30 minutes at 5-10°C.

-

Decomposition & Neutralization: Allow the mixture to warm to 25°C. Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0g in 200 mL water). Caution: Vigorous gas evolution. The mixture will form a gummy brown polymer.

-

Extraction: Decant the supernatant and extract with diethyl ether. Separately, add more diethyl ether to the residual gummy solid, stir vigorously, and combine this ether extract with the first.

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate carefully by rotary evaporation at low temperature.

-

Purify the resulting oil by vacuum distillation to yield 4-fluoropyridine.

Case Studies: Halogenated Pyridines in Action

Case Study: Chlorpyrifos (Insecticide)

-

Discovery: Developed by Dow Chemical Company and patented in 1966, chlorpyrifos is an organophosphate insecticide built upon a 3,5,6-trichloro-2-pyridinol core.[18] Its broad-spectrum efficacy made it one of the most widely used insecticides for decades.

-

Mechanism of Action: Chlorpyrifos itself is a pro-insecticide. In the target insect, it is metabolically oxidized to chlorpyrifos-oxon. This active metabolite irreversibly inhibits the enzyme acetylcholinesterase (AChE).[5][19][20] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, which results in paralysis and death of the insect.[18][21]

Case Study: Picloram (Herbicide)

-

Discovery: Picloram, commercialized by Dow Chemical in the 1960s under the trade name Tordon, was a pioneering picolinic acid herbicide.[22][23] It is a chlorinated derivative of picolinic acid (pyridine-2-carboxylic acid) and is highly effective for controlling woody plants and broad-leaved weeds.[22][24]

-

Synthesis & Mechanism: The synthesis begins with α-picoline, which undergoes successive chlorination, amination, and hydrolysis.[23] Picloram functions as a synthetic auxin, a mimic of natural plant growth hormones. It is absorbed by the leaves, stems, or roots and translocated throughout the plant, where it induces uncontrolled and disorganized growth, ultimately leading to the plant's death.[22][24]

Case Study: Enasidenib (Anti-cancer Agent)

-

Discovery: Enasidenib (Idhifa®), formerly AG-221, is a modern therapeutic agent approved by the FDA in 2017 for treating relapsed or refractory acute myeloid leukemia (AML) with specific mutations.[25] Its structure features a 6-(trifluoromethyl)pyridin-2-yl moiety.

-

Mechanism of Action: Enasidenib is a first-in-class, selective, allosteric inhibitor of a mutated form of the isocitrate dehydrogenase 2 (IDH2) enzyme.[25][26] In certain cancers, a mutated IDH2 enzyme gains a neomorphic ability to convert α-ketoglutarate into the oncometabolite D-2-hydroxyglutarate (2-HG).[27] High levels of 2-HG disrupt epigenetic regulation and block cell differentiation, contributing to cancer progression. Enasidenib binds to the mutant IDH2 enzyme, inhibiting the production of 2-HG and allowing for the normal differentiation of immature blood cells.[27][28]

Conclusion and Future Outlook

The journey of halogenated pyridine scaffolds from laboratory curiosities to indispensable building blocks is a testament to the progress of synthetic organic chemistry. The ability to precisely install halogens at any position on the pyridine ring has given medicinal and agricultural chemists an unparalleled tool for molecular design. Structure-activity relationship (SAR) studies consistently demonstrate that the position and nature of the halogen atom can dramatically influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[29][30][31]

Future research will likely focus on developing even more efficient, sustainable, and selective C-H halogenation methods. The application of photoredox catalysis, enzymatic halogenation, and flow chemistry promises to further revolutionize how these valuable scaffolds are synthesized. As our understanding of complex biological systems deepens, the halogenated pyridine core will undoubtedly continue to feature prominently in the next generation of life-changing drugs and crop protection agents.

References

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]

- 5. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 7. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 15. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. byjus.com [byjus.com]

- 18. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 19. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 20. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]

- 21. Chlorpyrifos Insecticide Solutions for Effective Pest Control in Agriculture [cnagrochem.com]

- 22. benchchem.com [benchchem.com]

- 23. publications.iarc.who.int [publications.iarc.who.int]

- 24. Picloram - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. medkoo.com [medkoo.com]

- 27. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes and Protocols for the Use of (5-Bromo-4-chloropyridin-2-yl)methanol in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (5-bromo-4-chloropyridin-2-yl)methanol as a key intermediate in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a pyridine scaffold with distinct bromine and chlorine substituents, as well as a primary alcohol, offers multiple avenues for the synthesis of complex molecules relevant to pharmaceutical and materials science research. The protocols provided herein are based on established methodologies for structurally related compounds and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a functionalized heterocyclic compound with significant potential in organic synthesis. The pyridine core is a prevalent motif in numerous biologically active molecules. The presence of two different halogen atoms (bromo and chloro) at positions 5 and 4, respectively, allows for selective functionalization through various cross-coupling reactions. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl, suggesting that the C-Br bond at the 5-position can be selectively targeted under appropriate conditions, leaving the C-Cl bond available for subsequent transformations. The hydroxymethyl group at the 2-position introduces an additional functional handle and may influence the reactivity of the pyridine ring.

Key Cross-Coupling Reactions

This document focuses on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions:

-